molecular formula C12H11N3O3S2 B2364787 Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 2034292-98-1

Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

Cat. No.: B2364787
CAS No.: 2034292-98-1
M. Wt: 309.36
InChI Key: HGWBTHAEWZEGLJ-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole is a type of heterocyclic compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . It is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .


Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives often involves cross-coupling reactions . For example, the Stille reaction has been used to obtain high yields of π-spacer–acceptor–π-spacer type compounds .


Molecular Structure Analysis

The structure of newly synthesized benzo[c][1,2,5]thiadiazole derivatives can be established by means of elemental analysis, high-resolution mass spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives have been used as electron acceptors in various chemical reactions . For example, in the ternary blend of J71:ITIC:BTF, BTF (a benzo[c][1,2,5]thiadiazole derivative) plays the role of an electron acceptor .


Physical and Chemical Properties Analysis

Benzo[c][1,2,5]thiadiazole derivatives have unique optical and electrochemical properties . For example, they show a red shift of absorption maxima with lower absorptive and luminescent capacity .

Scientific Research Applications

Molecular Aggregation and Solvent Effects

Research into benzo[c][1,2,5]thiadiazole derivatives has explored their unique behavior in different solvents, specifically the impact on molecular aggregation. In a study by Matwijczuk et al. (2016), spectroscopic analyses revealed that variations in solvent type and compound concentration could induce changes in fluorescence emission spectra, attributed to the compounds' aggregation effects. These findings highlight the potential of benzo[c][1,2,5]thiadiazole derivatives for applications in chemical sensing and molecular electronics, where solvent-specific behaviors are critical (Matwijczuk et al., 2016).

Anti-Mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the benzo[c][1,2,5]thiadiazole structure, has been identified as a new chemotype with potential anti-mycobacterial properties. Pancholia et al. (2016) synthesized and evaluated several benzo[d]thiazole-2-carboxamides for their activity against Mycobacterium tuberculosis, uncovering compounds with significant anti-tubercular potential. This research underscores the therapeutic promise of benzo[c][1,2,5]thiadiazole derivatives in developing novel anti-mycobacterial agents (Pancholia et al., 2016).

Anticancer Activity

A study by Krishna et al. (2020) on novel 1,3,4-thiadiazole analogues, which share a core structure with benzo[c][1,2,5]thiadiazole derivatives, demonstrated significant in vitro and in vivo anticancer activity. This suggests that modifications to the benzo[c][1,2,5]thiadiazole core could yield promising anticancer agents, opening avenues for further research into their mechanism of action and therapeutic potential (Krishna et al., 2020).

Hypoxia Targeting in Cancer Therapy

Das et al. (2023) focused on designing boron-based benzo[c][1,2,5]thiadiazoles as anticancer agents targeting tumor hypoxia, a common feature of the tumor microenvironment associated with resistance to therapy and poor prognosis. The synthesis of these compounds represents a novel approach to developing hypoxia-targeted therapies, underscoring the versatility of benzo[c][1,2,5]thiadiazole derivatives in medicinal chemistry (Das et al., 2023).

Future Directions

The future directions for research on benzo[c][1,2,5]thiadiazole derivatives could involve designing appropriate compounds with benzo[c][1,2,5]thiadiazole as an internal acceptor, which can lead to promising photovoltaic materials .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S2/c16-12(7-1-2-10-11(3-7)14-19-13-10)15-5-9-4-8(15)6-20(9,17)18/h1-3,8-9H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWBTHAEWZEGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C3=CC4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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